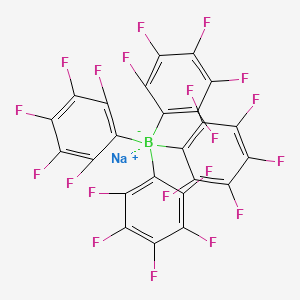

Sodium tetrakis(pentafluorophenyl)borate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

sodium;tetrakis(2,3,4,5,6-pentafluorophenyl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24BF20.Na/c26-5-1(6(27)14(35)21(42)13(5)34)25(2-7(28)15(36)22(43)16(37)8(2)29,3-9(30)17(38)23(44)18(39)10(3)31)4-11(32)19(40)24(45)20(41)12(4)33;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXSPYLCTDFECPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)(C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24BF20Na | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

702.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149213-65-0 | |

| Record name | Sodium tetrakis pentafluorophenyl borate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis and Characterization of Sodium Tetrakis(pentafluorophenyl)borate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of Sodium Tetrakis(pentafluorophenyl)borate (Na[B(C₆F₅)₄]), a versatile salt widely utilized as a catalyst, reagent, and in materials science. Its bulky, weakly coordinating anion is key to its utility in stabilizing reactive cationic species.

Physicochemical Properties

This compound is a white to off-white crystalline solid.[1] It is soluble in polar organic solvents such as methanol, dichloromethane, chloroform, and acetone, and also demonstrates solubility in water.[2] The compound is known for its high thermal and electrochemical stability.[2]

Table 1: Physicochemical Data of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂₄BF₂₀Na | [1][3] |

| Molecular Weight | 702.03 g/mol | [1][3] |

| Appearance | White to off-white crystalline solid | [1][4] |

| Decomposition Temperature | 315 °C | [4] |

| Solubility | Soluble in water and polar organic solvents | [2] |

Synthesis

The most common and reliable method for the synthesis of this compound is through a Grignard reaction, followed by salt metathesis. This process involves the formation of a pentafluorophenyl Grignard reagent, which then reacts with a boron source.

Synthesis Workflow

Caption: Grignard-based synthesis of this compound.

Experimental Protocol: Grignard Synthesis

This protocol is adapted from established literature procedures. All operations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Materials:

-

Bromopentafluorobenzene

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Tris(pentafluorophenyl)borane (B(C₆F₅)₃)

-

Saturated aqueous sodium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of bromopentafluorobenzene in anhydrous diethyl ether to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition. After the addition is complete, reflux the mixture to ensure complete formation of the Grignard reagent, pentafluorophenylmagnesium bromide.

-

Borate Formation: In a separate flask, dissolve tris(pentafluorophenyl)borane in anhydrous diethyl ether. Cool this solution in an ice bath.

-

Reaction: Slowly add the prepared Grignard reagent to the solution of tris(pentafluorophenyl)borane with vigorous stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Salt Metathesis and Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium chloride. This will result in the formation of a biphasic mixture.

-

Extraction and Purification: Separate the organic layer. Extract the aqueous layer with diethyl ether. Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Isolation: Filter the dried organic solution and remove the solvent under reduced pressure to yield the crude this compound. The product can be further purified by washing with a non-polar solvent like pentane or hexane to remove any organic impurities, followed by drying in a vacuum oven.

Characterization

A combination of spectroscopic techniques is used to confirm the identity and purity of the synthesized this compound.

Table 2: Spectroscopic Characterization Data

| Technique | Parameter | Expected Value/Observation | Reference(s) |

| ¹⁹F NMR | Chemical Shift (δ) | ortho-F: -130 to -140 ppm | [1] |

| meta-F: -160 to -165 ppm | [1] | ||

| para-F: -150 to -155 ppm | [1] | ||

| ¹¹B NMR | Chemical Shift (δ) | -6 to -15 ppm | [1][5] |

| ¹³C NMR | Chemical Shift (δ) | Data not available in the searched literature. Expected signals in the aromatic region, with C-F and C-B couplings. | |

| FT-IR | Key Vibrations | C-F stretching and bending modes, B-C stretching, and aromatic C=C stretching bands are expected. Specific peak positions are not detailed in the searched literature. | |

| Mass Spectrometry | Anion Mass [B(C₆F₅)₄]⁻ | Calculated m/z: 679.0. Specific experimental data is not available in the searched literature. | [3] |

Note on Characterization:

-

¹H NMR: Due to the absence of protons in the tetrakis(pentafluorophenyl)borate anion, the ¹H NMR spectrum of the pure sodium salt should only show signals corresponding to residual solvents or impurities.

-

FT-IR: The infrared spectrum is expected to be complex due to the numerous vibrational modes of the pentafluorophenyl rings. Strong absorptions are anticipated for the C-F bonds.

-

Mass Spectrometry: Electrospray ionization in negative mode (ESI-) would be a suitable technique to observe the [B(C₆F₅)₄]⁻ anion.

Applications

This compound is a key compound in various fields of chemical research and development:

-

Catalysis: It serves as a co-catalyst or a precursor to catalysts in polymerization reactions, particularly for olefins.[4] Its non-coordinating nature allows for the generation of highly reactive cationic metal centers.

-

Electrochemistry: Due to its high stability and the non-coordinating nature of its anion, it is employed as a supporting electrolyte in non-aqueous electrochemical studies.[2]

-

Materials Science: Derivatives of this salt are used in the development of advanced materials.

-

Pharmaceutical Intermediates: It is utilized in the synthesis of new pharmaceutical intermediates.[4]

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. For specific applications, further optimization of the synthetic and purification protocols may be required. Researchers are advised to consult the primary literature for more detailed experimental conditions and safety precautions.

References

- 1. Buy this compound | 149213-65-0 [smolecule.com]

- 2. Sodium Tetrakis(4-fluorophenyl)borate | 25776-12-9 | Benchchem [benchchem.com]

- 3. Sodium tetrakis pentafluorophenyl borate | C24BF20Na | CID 23672441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Sodium Tetrakis (pentafluorophenyl) Borate-China Moltec Materials Corp [mat99.com]

- 5. chemistry.sdsu.edu [chemistry.sdsu.edu]

An In-depth Technical Guide on the Physicochemical Properties of Sodium Tetrakis(pentafluorophenyl)borate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sodium tetrakis(pentafluorophenyl)borate, with the chemical formula Na[B(C₆F₅)₄], is a salt consisting of a sodium cation and a large, weakly coordinating tetrakis(pentafluorophenyl)borate anion.[1] The unique properties of this anion, primarily its low coordinating ability and high stability, make this compound a valuable tool in various chemical applications.[1] Its stability is attributed to the high electronegativity of the fluorine atoms on the phenyl rings.[2] This guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for their determination, and relevant applications in research and development.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the tables below.

Table 1: General and Physical Properties

| Property | Value |

| Chemical Formula | C₂₄BF₂₀Na |

| Molecular Weight | 702.03 g/mol [1][3][4] |

| Appearance | White to light yellow crystalline powder[5] |

| Decomposition Temperature | 315 °C[5] |

Table 2: Solubility Profile

| Solvent | Solubility |

| Water | Soluble (excellent solubility reported)[1]. The hydrophobic nature of the anion is also noted[1]. |

| Methanol | High solubility[1] |

| Dichloromethane | Excellent solubility[1] |

| Chloroform | Excellent solubility[1] |

| Acetone | Excellent solubility[1] |

Table 3: Spectroscopic Data

| Technique | Observed Values |

| ¹¹B NMR | Expected in the range of -6 to -15 ppm[1] |

| ¹⁹F NMR | Expected signals around -133 ppm (ortho), -164 ppm (para), and -167 ppm (meta) |

| UV-Vis | Strong absorption below 250 nm (π→π* transitions)[1] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are provided below.

1. Determination of Decomposition Temperature

The decomposition temperature is determined using a standard capillary melting point apparatus.

-

Apparatus: Mel-Temp apparatus or similar heated metal block instrument, capillary tubes.[6][7]

-

Procedure:

-

A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.[8]

-

The capillary tube is placed in the heating block of the apparatus.[7]

-

A rapid initial heating is performed to get an approximate decomposition temperature.[6][9]

-

For an accurate measurement, a fresh sample is heated to a temperature about 20 °C below the approximate decomposition point.

-

The heating rate is then adjusted to approximately 2 °C/minute.[6][9]

-

The temperature at which the substance begins to decompose (e.g., changes color, effervesces) is recorded as the decomposition temperature.[6]

-

2. Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of the compound in a given solvent at a specific temperature.

-

Apparatus: Temperature-controlled shaker bath, analytical balance, centrifuge, volumetric flasks, appropriate analytical instrument (e.g., UV-Vis spectrophotometer or ICP-AES).

-

Procedure:

-

An excess amount of this compound is added to a known volume of the solvent in a sealed container.

-

The container is placed in a shaker bath maintained at a constant temperature (e.g., 25 °C) and agitated until equilibrium is reached (typically 24-48 hours).[10]

-

The suspension is then centrifuged to separate the undissolved solid.

-

A known aliquot of the supernatant is carefully removed and diluted with the solvent in a volumetric flask.

-

The concentration of the dissolved solute in the diluted sample is determined using a suitable analytical technique. For this compound, given its UV absorbance, UV-Vis spectrophotometry is a viable option. Alternatively, the sodium or boron concentration can be measured by ICP-AES.[5]

-

The solubility is then calculated from the measured concentration and the dilution factor.

-

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.

-

Apparatus: High-field NMR spectrometer.

-

Procedure for ¹¹B NMR:

-

Procedure for ¹⁹F NMR:

-

Using the same sample, the ¹⁹F NMR spectrum is acquired.

-

Distinct signals are expected for the fluorine atoms at the ortho, meta, and para positions of the pentafluorophenyl groups.

-

Visualizations

Synthesis and Purification Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of this compound.

Caption: A flowchart of the synthesis and purification process for this compound.

Applications in Research and Drug Development

This compound serves several critical roles in scientific research and development:

-

Catalysis: It is widely employed as a catalyst or co-catalyst in various organic reactions, including olefin polymerization.[12][13] The non-coordinating nature of the anion is crucial for generating highly reactive cationic catalysts.

-

Electrochemistry: Due to its high stability and the weakly coordinating properties of its anion, it is used as a supporting electrolyte in electrochemical studies.[1]

-

Material Science: Its derivatives are utilized in the development of advanced materials.

-

Pharmaceutical Development: While not a therapeutic agent itself, it can be used as a pharmaceutical intermediate in the synthesis of new drug candidates.[2][13] It may also find applications in drug delivery systems or as an ion-pairing agent in the analytical separation and quantification of drug molecules.

Safety and Handling

This compound should be handled with care, following standard laboratory safety procedures. It is known to cause skin and eye irritation and may cause respiratory irritation.[14] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Handling should be performed in a well-ventilated area or a fume hood. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

References

- 1. Buy this compound | 149213-65-0 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. cymitquimica.com [cymitquimica.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. osti.gov [osti.gov]

- 6. Sodium Tetrakis[(3,5-trifluoromethyl)phenyl]borate (NaBArF24): Safe Preparation, Standardized Purification, and Analysis of Hydration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. thinksrs.com [thinksrs.com]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 11. rsc.org [rsc.org]

- 12. dakenchem.com [dakenchem.com]

- 13. m.indiamart.com [m.indiamart.com]

- 14. Sodium tetrakis pentafluorophenyl borate | C24BF20Na | CID 23672441 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure and Bonding of Sodium Tetrakis(pentafluorophenyl)borate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium tetrakis(pentafluorophenyl)borate, with the chemical formula Na[B(C₆F₅)₄], is a salt composed of a sodium cation (Na⁺) and a tetrakis(pentafluorophenyl)borate anion ([B(C₆F₅)₄]⁻).[1] This compound is of significant interest in various fields of chemistry, including catalysis, organometallic chemistry, and drug development, primarily due to the unique properties of its bulky and weakly coordinating anion.[1] The electron-withdrawing nature of the numerous fluorine atoms imparts exceptional stability and low nucleophilicity to the anion, making it an effective counterion for highly reactive cationic species. This guide provides a detailed examination of the structure and bonding of this compound, supported by quantitative data, experimental protocols, and visual diagrams.

Molecular Structure and Bonding

The core of this compound's utility lies in the structure of its anion, [B(C₆F₅)₄]⁻. A central boron atom is covalently bonded to the ipso-carbons of four pentafluorophenyl rings in a tetrahedral geometry.[1] This arrangement results in a large, sterically hindered anion with a delocalized negative charge. The bonding between the sodium cation and the borate anion is primarily ionic in nature. In the solid state, the coordination of the sodium cation can vary depending on the presence of solvent molecules.

The key structural and bonding characteristics are summarized in the table below:

| Parameter | Value | Notes |

| Chemical Formula | C₂₄BF₂₀Na | |

| Molecular Weight | 702.03 g/mol | |

| B-C Bond Length | ~1.65 Å | This value is consistent with crystallographic data for related tetrakis(pentafluorophenyl)borate salts.[1] |

| C-B-C Bond Angle | ~109.5° | Consistent with a tetrahedral geometry around the central boron atom. Precise values would be determined by X-ray crystallography.[2] |

| Geometry at Boron | Tetrahedral | The four pentafluorophenyl groups are arranged symmetrically around the central boron atom.[1] |

| Bonding Type | Ionic (Na⁺ and [B(C₆F₅)₄]⁻), Covalent (B-C) | The compound exists as a salt with electrostatic interactions between the cation and anion. |

Experimental Characterization

The structure and bonding of this compound are elucidated through various analytical techniques, with X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy being the most prominent.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing accurate bond lengths and angles.

Experimental Protocol for Single-Crystal X-ray Diffraction:

-

Crystal Growth: Suitable single crystals of Na[B(C₆F₅)₄] are typically grown by slow evaporation of a saturated solution in an appropriate solvent system, such as a mixture of diethyl ether and a non-polar co-solvent.

-

Crystal Mounting: A well-defined single crystal is selected and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated. Data is collected at a controlled temperature, often low temperature (e.g., 100 K), to minimize thermal vibrations.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, and bond angles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of NMR-active nuclei, such as ¹¹B and ¹⁹F, in the molecule.

¹¹B NMR Spectroscopy:

The ¹¹B NMR spectrum of Na[B(C₆F₅)₄] is characterized by a single resonance, consistent with a single boron environment.

| Nucleus | Chemical Shift (δ) | Solvent |

| ¹¹B | -16.6 ppm | CD₂Cl₂ |

¹⁹F NMR Spectroscopy:

The ¹⁹F NMR spectrum shows three distinct resonances corresponding to the ortho, para, and meta fluorine atoms of the pentafluorophenyl rings.

| Position | Chemical Shift (δ) | Solvent |

| ortho-F | -133.0 ppm | CD₂Cl₂ |

| para-F | -163.6 ppm | CD₂Cl₂ |

| meta-F | -167.4 ppm | CD₂Cl₂ |

Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: A small amount of Na[B(C₆F₅)₄] is dissolved in a deuterated solvent (e.g., CD₂Cl₂, acetone-d₆) in an NMR tube.

-

Instrument Setup: The NMR spectrometer is tuned to the appropriate frequency for the nucleus being observed (¹¹B or ¹⁹F).

-

Data Acquisition: The spectrum is acquired using standard pulse sequences. For ¹¹B NMR, a broad spectral window is used. For ¹⁹F NMR, the spectrum is typically referenced to an external standard like CFCl₃.

-

Data Processing: The acquired data is Fourier transformed, phased, and baseline corrected to obtain the final spectrum. Chemical shifts are reported in parts per million (ppm).

Synthesis of this compound

A common synthetic route to this compound involves the reaction of a pentafluorophenyl Grignard reagent with a boron trihalide, followed by a salt metathesis reaction.

Experimental Protocol for Synthesis:

-

Preparation of Pentafluorophenylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, magnesium turnings are suspended in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen). A solution of bromopentafluorobenzene in anhydrous diethyl ether is added dropwise to initiate the Grignard reaction. The mixture is stirred until the magnesium is consumed.

-

Formation of the Borate Anion: The freshly prepared Grignard reagent is then slowly added to a solution of boron trifluoride diethyl etherate (BF₃·OEt₂) in diethyl ether at a low temperature (e.g., -78 °C). The reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

Cation Exchange: An aqueous solution of sodium chloride is added to the reaction mixture. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine and dried over an anhydrous drying agent (e.g., MgSO₄).

-

Isolation and Purification: The solvent is removed under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization from an appropriate solvent system.

Visualizing Structure and Synthesis

The following diagrams, generated using the DOT language, illustrate the molecular structure and a simplified synthetic workflow.

Caption: Molecular structure of the tetrakis(pentafluorophenyl)borate anion with the sodium cation.

References

"weakly coordinating nature of tetrakis(pentafluorophenyl)borate anion"

A Comprehensive Technical Guide to the Weakly Coordinating Nature of the Tetrakis(pentafluorophenyl)borate Anion

Disclaimer: The following guide is for informational purposes only and is intended for a qualified scientific audience. All experimental procedures should be conducted with appropriate safety precautions in a controlled laboratory setting.

The tetrakis(pentafluorophenyl)borate anion, [B(C₆F₅)₄]⁻, stands as a cornerstone in modern coordination chemistry and catalysis. Its reputation as a weakly coordinating anion (WCA) stems from its unique structural and electronic properties, which render it sterically bulky and electronically inert. This guide provides an in-depth exploration of the fundamental characteristics of [B(C₆F₅)₄]⁻, including its synthesis, key quantitative data, and the experimental protocols used for its characterization and application.

The Essence of a Weakly Coordinating Anion

A weakly coordinating anion is an ion that interacts very weakly with cations.[1] The primary role of WCAs is to suppress strong cation-anion interactions, replacing a few strong electrostatic interactions with a multitude of weak ones.[1] This is achieved through charge delocalization over a large molecular surface and the presence of chemically inert substituents.[1] The [B(C₆F₅)₄]⁻ anion exemplifies these features:

-

Steric Bulk: The four sterically demanding pentafluorophenyl groups arranged tetrahedrally around the central boron atom create a large, rigid structure that prevents close association with cations.[2]

-

Charge Delocalization: The negative charge is delocalized over the entire anion, particularly onto the electron-withdrawing fluorine atoms, which diminishes its nucleophilicity.

-

Chemical Inertness: The fluorine-carbon and boron-carbon bonds are exceptionally strong, making the anion resistant to degradation by highly reactive, electrophilic cations.

These properties are crucial in the generation and stabilization of highly reactive cationic species, which are pivotal intermediates in numerous catalytic processes, including olefin polymerization.[3][4]

Synthesis of Tetrakis(pentafluorophenyl)borate Salts

The synthesis of [B(C₆F₅)₄]⁻ salts typically involves the reaction of a pentafluorophenyl-metal reagent with a boron halide, followed by salt metathesis. Lithium tetrakis(pentafluorophenyl)borate, [Li(OEt₂)ₓ][B(C₆F₅)₄], is a common and versatile starting material for accessing other salts.[3]

A prevalent synthetic route involves the reaction of pentafluorophenyllithium with tris(pentafluorophenyl)boron.[3] More direct methods from pentafluorobenzene have also been developed to improve efficiency and reduce costs.[5][6]

The preparation of [B(C₆F₅)₄]⁻ anions is a critical step.[7] Common reactants include pentafluorobenzene and pentafluorohalobenzene.[7] The perfluoroorganometallic reagents react with a boron source to produce the corresponding tetrakis(pentafluorophenyl)borate.[7] Boration reagents mainly include BF₃, BCl₃, BBr₃, and B(OCH₃)₃.[7]

Quantitative Data

The following tables summarize key quantitative data for the [B(C₆F₅)₄]⁻ anion and its derivatives, compiled from various sources.

Table 1: Selected Bond Lengths and Angles for [B(C₆F₅)₄]⁻ Salts

| Compound | Cation-Anion Contacts (Å) | B-C Bond Lengths (Å) | Reference |

| [Li(OEt₂)₄][B(C₆F₅)₄] | Li-O: ~1.95 | ~1.65 | [3] |

| [Li(1,2-F₂C₆H₄)][B(C₆F₅)₄] | Li1-F1: 2.053(3), Li1-F2: 2.090(3), Li1-F11: 1.968(3), Li1-F21: 1.965(3), Li1-F44a: 2.312(3), Li1-F45a: 2.018(3) | Not specified | [8] |

| Cs[B(C₆F₅)₄] | Cs1-F1: 3.0312(1), Cs1-F2: 3.7397(2), Cs1-F3: 3.1943(1), Cs1-F5: 3.3292(1) | Not specified | [8] |

| (Me₅Cp)₂ThMe⁺B(C₆F₅)₄⁻ | Not specified | Not specified | [4] |

Table 2: Synthesis Yields of Various Tetrakis(pentafluorophenyl)borate Salts

| Product | Reactants | Yield (%) | Reference |

| Lithium tetrakis(pentafluorophenyl)borate | Pentafluorobenzene, sec-butyllithium, boron trifluoride-diethyl ether | 67.3 | [5] |

| Lithium tetrakis(pentafluorophenyl)borate | Pentafluorobenzene, tert-butyllithium, boron trifluoride-diethyl ether | 51 | [6] |

| N,N-dimethylanilinium tetrakis(pentafluorophenyl)borate | Lithium tetrakis(pentafluorophenyl)borate, N,N-dimethylanilinium chloride | 86.1 | [5] |

| Ag(C₆H₆)₃⁺B(C₆F₅)₄⁻ | Li⁺B(C₆F₅)₄⁻·(Et₂O)₃.₇, AgNO₃ | 83 | [9] |

Table 3: NMR Spectroscopic Data for the [B(C₆F₅)₄]⁻ Anion

| Nucleus | Solvent | Chemical Shift (ppm) | Reference |

| ¹⁹F | CD₂Cl₂ | -134.9, -156.4, -161.5 | [10] |

| ¹⁹F | C₆D₅Cl | Signals corresponding to B(C₆F₅)₄⁻ | [11] |

| ¹¹B | Not specified | -1.6 | [10] |

| ¹³C | CD₂Cl₂ | 148.8, 138.8, 136.9, 124.0 | [9] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

This protocol is adapted from the synthesis of related lithium salts.[5][6]

Materials:

-

Pentafluorobenzene

-

sec-Butyllithium in hexane (e.g., 20 wt%)

-

Boron trifluoride-diethyl ether complex (BF₃·OEt₂)

-

Diethyl ether (anhydrous)

-

Hexane (anhydrous)

-

Octane (anhydrous)

Procedure:

-

Cool a solution of pentafluorobenzene in diethyl ether to -40 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Slowly add the sec-butyllithium/hexane solution to the cooled mixture while maintaining the temperature between -30 and -40 °C.

-

Stir the mixture at this temperature for 2 hours.

-

Add boron trifluoride-diethyl ether complex at -40 °C.

-

Allow the reaction mixture to warm to room temperature over 2 hours and then stir overnight.

-

Add octane to the reaction mixture.

-

Remove diethyl ether and hexane by distillation under heat.

-

Continue to distill off approximately 30% of the added octane.

-

Filter the hot solution to remove the precipitated lithium fluoride.

-

Remove the remaining octane from the filtrate under vacuum to yield lithium tetrakis(pentafluorophenyl)borate as a solid.

This compound is a powerful activator for Lewis-acid catalysts.[3][12] The synthesis involves a salt metathesis reaction between a lithium or other alkali metal salt of [B(C₆F₅)₄]⁻ and trityl chloride (Ph₃CCl).[13]

Materials:

-

Lithium tetrakis(pentafluorophenyl)borate (Li[B(C₆F₅)₄])

-

Triphenylmethyl chloride (Trityl chloride, Ph₃CCl)

-

Dichloromethane (anhydrous)

-

Hexane (anhydrous)

Procedure:

-

Under an inert atmosphere, dissolve Li[B(C₆F₅)₄] in a minimal amount of dry dichloromethane.

-

In a separate flask, dissolve an equimolar amount of Ph₃CCl in dry dichloromethane.

-

Slowly add the Ph₃CCl solution to the Li[B(C₆F₅)₄] solution at room temperature with stirring.

-

A precipitate of lithium chloride (LiCl) will form.

-

Stir the reaction mixture for several hours to ensure complete reaction.

-

Filter the mixture to remove the insoluble LiCl.

-

The filtrate contains the desired product, [Ph₃C][B(C₆F₅)₄].

-

The product can be isolated by removing the dichloromethane under vacuum and washing the resulting solid with hexane to remove any unreacted Ph₃CCl.

The Gutmann-Beckett method is an experimental procedure used to assess the Lewis acidity of molecular species.[14][15][16] It utilizes triethylphosphine oxide (Et₃PO) as a probe molecule, and the system is evaluated by ³¹P NMR spectroscopy.[14][15][16]

Principle: The ³¹P NMR chemical shift (δ) of Et₃PO is sensitive to its chemical environment.[14] The oxygen atom in Et₃PO is a Lewis base, and its interaction with a Lewis acid causes a deshielding of the adjacent phosphorus atom, resulting in a downfield shift in the ³¹P NMR spectrum.[14]

Procedure:

-

Prepare a solution of the Lewis acid to be tested in a weakly coordinating solvent (e.g., CD₂Cl₂).

-

Prepare a separate solution of triethylphosphine oxide (Et₃PO) in the same solvent.

-

Mix the Lewis acid and Et₃PO solutions (typically in a 1:1 molar ratio) in an NMR tube.

-

Acquire the ³¹P{¹H} NMR spectrum of the mixture.

-

The acceptor number (AN) is calculated from the observed ³¹P chemical shift (δ_sample) using the following formula:[14][15] AN = 2.21 × (δ_sample - 41.0) where 41.0 ppm is the chemical shift of Et₃PO in the non-coordinating solvent hexane.[14]

Higher AN values indicate greater Lewis acidity.[14][15]

Visualizing Key Concepts and Workflows

The following diagrams, generated using the DOT language, illustrate fundamental relationships and experimental workflows associated with the [B(C₆F₅)₄]⁻ anion.

Caption: General synthesis pathway for tetrakis(pentafluorophenyl)borate salts.

Caption: Role of [B(C₆F₅)₄]⁻ salts in generating active polymerization catalysts.

Caption: Experimental workflow for the Gutmann-Beckett method.

Conclusion

The tetrakis(pentafluorophenyl)borate anion is a powerful tool in modern chemistry, enabling the isolation and study of highly reactive cationic species. Its weakly coordinating nature, a consequence of its steric bulk and delocalized charge, has been instrumental in advancing the field of catalysis, particularly in olefin polymerization. The synthetic routes to its salts are well-established, and methods for quantifying its interaction strength, such as the Gutmann-Beckett method, provide a framework for the rational design of new catalytic systems. This guide serves as a foundational resource for researchers and professionals seeking to leverage the unique properties of this remarkable anion in their scientific endeavors.

References

- 1. Weakly Coordinating Anions — Lehrstuhl für Molekül- und Koordinationschemie [molchem.uni-freiburg.de]

- 2. Understanding weakly coordinating anions: tetrakis(pentafluorophenyl)borate paired with inorganic and organic cations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lithium tetrakis(pentafluorophenyl)borate - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. EP0608563A2 - Method of producing tetrakis(pentafluorophenyl)borate derivatives using pentafluorophenyl alkali metal salt prepared from pentafluorobenzene - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Metal-free synthesis of 3,3′-bisindolylmethanes in water using Ph3C+[B(C6F5)4]− as the pre-catalyst - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 13. CA2108512C - Method of producing ph3c[b(c6f5)4] - Google Patents [patents.google.com]

- 14. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]

- 15. graphsearch.epfl.ch [graphsearch.epfl.ch]

- 16. graphsearch.epfl.ch [graphsearch.epfl.ch]

Solubility of Sodium Tetrakis(pentafluorophenyl)borate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of sodium tetrakis(pentafluorophenyl)borate (Na[B(C₆F₅)₄]), a compound of significant interest in catalysis, electrochemistry, and organic synthesis. This document outlines its solubility in various organic solvents, provides a detailed experimental protocol for solubility determination, and presents visual workflows for experimental procedures and its application in catalysis.

Executive Summary

This compound is a salt consisting of a sodium cation and a large, weakly coordinating anion, tetrakis(pentafluorophenyl)borate. This anionic structure is key to its utility, rendering it a valuable reagent for generating cationic transition metal complexes. Its solubility is a critical parameter for its application in various chemical reactions, particularly in solution-phase processes. Generally, it exhibits good solubility in polar aprotic and protic organic solvents. However, precise quantitative solubility data in the public domain is scarce. This guide summarizes the available qualitative data and provides a robust methodology for its experimental determination.

Solubility Data

Table 1: Qualitative Solubility of this compound in Various Solvents

| Solvent Class | Specific Solvents | Solubility | Reference |

| Polar Aprotic | Dichloromethane, Chloroform, Acetone | Soluble | [1] |

| Polar Protic | Methanol and other alcohols | High Solubility | [1] |

| Ethers | Diethyl Ether, Tetrahydrofuran | Soluble | [1] |

| Aromatic Hydrocarbons | Toluene | Good solubility in ether-toluene mixtures | [2] |

| Highly Fluorinated | 1,2-Dibromotetrafluoroethane | Very Low Solubility | [1] |

| Aqueous | Water | Contradictory Data Reported (Soluble and Insoluble) | [1][3] |

Note: The contradictory reports on water solubility may stem from differences in experimental conditions or the presence of impurities.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent. This protocol is based on the principle of creating a saturated solution and subsequently measuring the concentration of the dissolved solute.

3.1 Materials and Equipment

-

This compound (high purity)

-

Anhydrous organic solvent of interest

-

Analytical balance

-

Temperature-controlled shaker or agitator

-

Syringe filters (chemically compatible with the solvent, e.g., PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis), or a UV-Vis spectrophotometer, or equipment for gravimetric analysis.

-

Scintillation vials or other suitable sealed containers

3.2 Procedure

-

Preparation of the Solid-Solvent Mixture:

-

Accurately weigh an excess amount of this compound and add it to a known volume or mass of the organic solvent in a sealed container. The excess solid is crucial to ensure that a saturated solution is formed.

-

-

Equilibration:

-

Place the sealed container in a temperature-controlled shaker or agitator set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.

-

-

Sample Collection and Filtration:

-

Allow the mixture to settle for a short period to let the excess solid sediment.

-

Carefully draw a sample of the supernatant using a syringe.

-

Immediately attach a syringe filter to the syringe and filter the solution into a clean, dry container to remove all undissolved solid particles. This step is critical to prevent artificially high solubility measurements.

-

-

Analysis of the Saturated Solution:

-

HPLC Analysis (Recommended):

-

Prepare a series of standard solutions of known concentrations of this compound in the solvent of interest.

-

Generate a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system and determine its concentration from the calibration curve.

-

Calculate the original concentration of the saturated solution, accounting for the dilution factor.

-

-

UV-Vis Spectrophotometry:

-

Similar to HPLC analysis, create a calibration curve by measuring the absorbance of standard solutions at a specific wavelength where the compound absorbs.

-

Dilute the filtered saturated solution and measure its absorbance.

-

Determine the concentration from the calibration curve.

-

-

Gravimetric Analysis:

-

Accurately pipette a known volume of the filtered saturated solution into a pre-weighed, dry container.

-

Carefully evaporate the solvent under reduced pressure or in a fume hood.

-

Once the solvent is completely removed, weigh the container with the solid residue.

-

The mass of the dissolved solid can be calculated by difference.

-

The solubility can then be expressed in terms of mass of solute per volume or mass of solvent.

-

-

-

Data Reporting:

-

Express the solubility in standard units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L), and specify the temperature at which the measurement was made.

-

Visualizations

4.1 Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of a solid in a liquid.

4.2 Role in Olefin Polymerization Catalysis

This compound is often used as a co-catalyst or activator in olefin polymerization, particularly with metallocene catalysts. The weakly coordinating nature of the [B(C₆F₅)₄]⁻ anion is crucial for generating a highly active cationic catalytic species.

Caption: Catalytic cycle for olefin polymerization using a metallocene catalyst and Na[B(C₆F₅)₄].

References

Thermal Stability and Decomposition of Sodium Tetrakis(pentafluorophenyl)borate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of sodium tetrakis(pentafluorophenyl)borate (Na[B(C₆F₅)₄]). The information is compiled from publicly available data and is intended to assist researchers and professionals in handling and utilizing this compound safely and effectively.

Core Thermal Properties

This compound exhibits moderate thermal stability, with a distinct decomposition temperature and a significant exothermic event. This behavior underscores the importance of careful temperature control during its handling and application.

Quantitative Thermal Analysis Data

The primary thermal events associated with this compound are summarized in the table below. The data has been primarily derived from Differential Scanning Calorimetry (DSC) analyses.

| Parameter | Value | Analytical Method |

| Decomposition Onset Temperature | ~315 °C | Differential Scanning Calorimetry (DSC) |

| Heat of Decomposition | 1.74 kJ/g | Differential Scanning Calorimetry (DSC) |

Experimental Protocols

While specific experimental parameters for the analysis of this compound are not extensively detailed in the public domain, a general methodology based on best practices for thermal analysis of energetic and organometallic compounds can be outlined.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

A simultaneous TGA/DSC analysis is the recommended approach to characterize the thermal stability and decomposition of this compound.

Objective: To determine the onset of decomposition, mass loss as a function of temperature, and the associated heat flow.

Instrumentation: A simultaneous TGA/DSC instrument.

Sample Preparation:

-

A small sample of this compound (typically 1-5 mg) is accurately weighed into an inert sample pan (e.g., aluminum or ceramic).

-

An empty, identical pan is used as a reference.

Experimental Conditions:

-

Atmosphere: Inert gas, typically nitrogen or argon, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative processes.

-

Temperature Program:

-

Equilibrate at a starting temperature (e.g., 30 °C).

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature well above the decomposition point (e.g., 500 °C).

-

-

Data Collection: Continuously record sample weight, sample temperature, and differential heat flow as a function of time and temperature.

Data Analysis:

-

The TGA curve will show the percentage of weight loss versus temperature. The onset of weight loss corresponds to the beginning of decomposition.

-

The DSC curve will show endothermic or exothermic peaks. For this compound, a sharp exothermic peak is expected around 315 °C, corresponding to the decomposition.

-

The integral of the DSC peak provides the heat of decomposition (in J/g).

Decomposition Pathway and Products

The decomposition is understood to proceed via the cleavage of the boron-carbon bonds, leading to the formation of various volatile fluorinated aromatic compounds. The significant exothermic nature of the decomposition suggests the formation of thermodynamically stable products.

Hypothesized Decomposition Products: Based on the decomposition of similar fluorinated organoboron compounds, the following products may be expected:

-

Sodium fluoride (NaF)

-

Boron trifluoride (BF₃) or other boron-fluoride species

-

A mixture of fluorinated aromatic hydrocarbons, such as pentafluorobenzene and its derivatives.

-

Under certain conditions, products of incomplete combustion like carbon monoxide (CO) and carbon dioxide (CO₂) could be formed if oxygen is present.

The following diagram illustrates a logical relationship for a possible thermal decomposition process of this compound.

A Technical Guide to the Spectroscopic Properties of Sodium Tetrakis(pentafluorophenyl)borate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for Sodium tetrakis(pentafluorophenyl)borate (Na[B(C₆F₅)₄]). This compound is a widely used salt featuring a weakly coordinating anion, making it invaluable in catalysis, electrochemistry, and materials science for stabilizing highly reactive cationic species.[1] This document presents quantitative data in structured tables, details experimental protocols for data acquisition, and includes a workflow diagram for its synthesis and purification.

Spectroscopic Data Summary

The following tables summarize the key NMR and IR spectroscopic data for the tetrakis(pentafluorophenyl)borate anion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for characterizing the structure and purity of this compound. The key active nuclei are ¹¹B and ¹⁹F, with ¹³C NMR also providing valuable structural information. Due to the absence of hydrogen atoms on the anion, ¹H NMR is primarily used to assess solvent purity and the hydration state of the salt.[1]

Table 1: NMR Spectroscopic Data for the Tetrakis(pentafluorophenyl)borate Anion, [B(C₆F₅)₄]⁻

| Nucleus | Chemical Shift (δ) Range (ppm) | Typical Value (ppm) | Multiplicity | Solvent | Notes |

| ¹¹B | -6 to -15[2] | -7.18[1] | Singlet[1] | Acetone-d₆ | The sharp singlet reflects the tetrahedral coordination environment of the boron atom.[1][2] The exact shift can be influenced by the solvent and cation.[1] |

| ¹⁹F | o-F: -130 to -140[2] | o-F: ~ -133.0 | Multiplet | CD₂Cl₂ | The spectrum shows distinct resonances for the ortho, meta, and para fluorine atoms.[2] |

| m-F: -160 to -165[2] | m-F: ~ -167.4 | Multiplet | |||

| p-F: -150 to -155[2] | p-F: ~ -163.6 | Multiplet | |||

| ¹³C | 120 to 150[2] | - | Multiplets | - | Signals correspond to the aromatic carbons. The carbon attached directly to the boron atom is often broadened and may not be observed.[2] |

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the characteristic functional groups within the tetrakis(pentafluorophenyl)borate anion, particularly the carbon-fluorine and aromatic carbon-carbon bonds.

Table 2: Key Infrared (IR) Absorption Bands for the Tetrakis(pentafluorophenyl)borate Anion, [B(C₆F₅)₄]⁻

| Wavenumber Range (cm⁻¹) | Vibration Type | Notes |

| 1400 - 1600 | Aromatic C-C Stretch[2] | Characteristic of the pentafluorophenyl rings. |

| 1000 - 1300 | C-F Stretch[2] | A strong and complex region with multiple bands, serving as a fingerprint for the perfluorinated structure. |

Experimental Protocols

Accurate and reproducible spectroscopic data acquisition relies on standardized experimental procedures.

NMR Spectroscopy Protocol

-

Sample Preparation : Dissolve a precisely weighed sample of this compound in a suitable deuterated solvent (e.g., acetone-d₆, CD₂Cl₂) in a standard 5 mm NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio, typically 5-10 mg in 0.5-0.7 mL of solvent.

-

Instrumentation : NMR spectra can be acquired on a standard Fourier-transform NMR spectrometer, such as a Bruker or Varian/Agilent instrument, operating at frequencies of 300 MHz or higher for ¹H.[3]

-

Data Acquisition :

-

¹¹B NMR : Chemical shifts are reported relative to an external standard of BF₃·OEt₂ (δ = 0.0 ppm).[4]

-

¹⁹F NMR : Chemical shifts can be referenced to an external standard such as CFCl₃ (δ = 0.0 ppm).

-

¹³C NMR : Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[4]

-

-

Drying and Handling : The compound is hygroscopic. For experiments sensitive to water, the material should be rigorously dried, for example, by heating under vacuum (e.g., 120 °C at 0.1 Torr) over a desiccant like phosphorus pentoxide (P₂O₅).[5] All sample manipulations should be performed under an inert atmosphere (e.g., in a glovebox).[6]

IR Spectroscopy Protocol

-

Sample Preparation : For solid-state analysis, the KBr pellet method is commonly used.[4]

-

Thoroughly grind a small amount of the sample (approx. 1-2 mg) with ~200 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle.

-

Press the resulting powder into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation : An FT-IR spectrometer is used to record the spectrum.

-

Data Acquisition :

-

First, a background spectrum of the pure KBr pellet (or the empty sample compartment) is collected.

-

The sample pellet is then placed in the spectrometer's sample holder, and the sample spectrum is recorded.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Logical Workflow Visualization

The following diagram illustrates a common synthetic and purification workflow for preparing salts of the tetrakis(pentafluorophenyl)borate anion, which is crucial for obtaining high-purity material for spectroscopic analysis and other applications.

Caption: Synthesis and Purification Workflow for M[B(C6F5)4] Salts.

References

- 1. This compound | 149213-65-0 | Benchchem [benchchem.com]

- 2. Buy this compound | 149213-65-0 [smolecule.com]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. Sodium Tetrakis[(3,5-trifluoromethyl)phenyl]borate (NaBArF24): Safe Preparation, Standardized Purification, and Analysis of Hydration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

"discovery and history of fluorinated borate anions"

A Comprehensive Technical Guide to the Discovery and History of Fluorinated Borate Anions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated borate anions represent a cornerstone in the development of modern chemistry, with their influence spanning from early inorganic synthesis to contemporary applications in catalysis, energy storage, and drug delivery. Their unique properties, particularly their weak coordinating nature and tunable stability, have made them indispensable tools for chemists. This technical guide provides an in-depth exploration of the discovery and historical development of these remarkable anions, offering detailed experimental protocols for key syntheses, a compilation of their physicochemical properties, and a visualization of their synthetic pathways and applications.

Early History and the Discovery of the Tetrafluoroborate Anion

The journey into fluorinated borate anions begins with the simplest member of the family, the tetrafluoroborate anion (BF₄⁻). Its history is intrinsically linked to the burgeoning field of fluorine chemistry in the 19th and early 20th centuries. While the exact first synthesis of a simple fluoroborate salt is not definitively documented, the groundwork was laid by the pioneering work on hydrofluoric acid and boron compounds.

A pivotal moment in the history of the tetrafluoroborate anion came in 1927 with the work of German chemists Günther Balz and Günther Schiemann.[1][2] They introduced a method for the preparation of aromatic fluorides via the thermal decomposition of aryldiazonium tetrafluoroborates, a process now famously known as the Balz-Schiemann reaction.[1][2][3][4] This reaction not only provided a reliable method for the synthesis of fluoroaromatic compounds but also highlighted the utility and relative stability of the tetrafluoroborate anion. The discovery showcased the anion's role as a non-nucleophilic counterion, a property that would become central to its widespread application.[5]

The Rise of Weakly Coordinating Anions: Complex Fluorinated Borates

While the tetrafluoroborate anion proved immensely useful, the quest for even less coordinating and more sterically demanding anions continued. This led to the development of a new class of fluorinated borate anions with bulky, electron-withdrawing aryl or alkyl groups. A significant breakthrough in this area was the synthesis of tetrakis(pentafluorophenyl)borate, [B(C₆F₅)₄]⁻. This anion, and its derivatives, exhibit exceptional stability and an extremely low propensity to coordinate with cationic centers, making them ideal for stabilizing highly reactive cations and for use as activators in olefin polymerization catalysis.[6][7][8]

The synthesis of lithium tetrakis(pentafluorophenyl)borate, often in its etherate form, marked a significant advancement.[6] Early methods involved the reaction of pentafluorophenyllithium with tris(pentafluorophenyl)boron.[6] Over time, various synthetic routes have been developed to improve yields and scalability.[7]

Physicochemical Properties of Selected Fluorinated Borate Anions

The utility of fluorinated borate anions is a direct consequence of their specific physicochemical properties. The table below summarizes key quantitative data for some of the most common anions.

| Anion | Formula | Molar Mass ( g/mol ) | Geometry | B-F Bond Length (Å) | Key Properties |

| Tetrafluoroborate | [BF₄]⁻ | 86.81 | Tetrahedral | ~1.38 - 1.41 | Weakly coordinating, relatively stable in aqueous solution, susceptible to slow hydrolysis.[5][9] |

| Tetrakis(pentafluorophenyl)borate | [B(C₆F₅)₄]⁻ | 679.98 | Tetrahedral | N/A | Highly weakly coordinating, excellent thermal and chemical stability, soluble in many organic solvents.[6][7] |

| Tetrakis(trifluoromethyl)borate | [B(CF₃)₄]⁻ | 294.82 | Tetrahedral | N/A | High electrochemical stability, useful in high-voltage battery electrolytes.[10][11] |

Experimental Protocols

Synthesis of Sodium Tetrafluoroborate (NaBF₄)

This protocol is based on the reaction of boric acid and hydrofluoric acid, followed by neutralization with sodium carbonate.[12][13][14]

Materials:

-

Boric acid (H₃BO₃)

-

40% Hydrofluoric acid (HF)

-

Sodium carbonate (Na₂CO₃), anhydrous

-

Platinum or Teflon dish

-

Ice bath

Procedure:

-

In a platinum or Teflon dish cooled in an ice bath, cautiously add boric acid (6.2 g) to 40% hydrofluoric acid (25 g).

-

Allow the mixture to stand at room temperature for approximately 6 hours to ensure the complete formation of tetrafluoroboric acid (HBF₄).

-

Cool the resulting solution in an ice bath and slowly add anhydrous sodium carbonate (5.3 g) in small portions to neutralize the acid. Effervescence (CO₂ evolution) will occur.

-

Once the addition of sodium carbonate is complete and effervescence has ceased, evaporate the solution gently until crystallization begins.

-

The crude sodium tetrafluoroborate can be recrystallized from water to obtain large, well-formed crystals.

-

Dry the purified crystals under vacuum.

Synthesis of Lithium Tetrakis(pentafluorophenyl)borate Diethyl Etherate ([Li(OEt₂)₂.₅][B(C₆F₅)₄])

This protocol describes a common laboratory-scale synthesis.[6]

Materials:

-

Tris(pentafluorophenyl)borane (B(C₆F₅)₃)

-

Pentafluorophenyllithium (LiC₆F₅)

-

Anhydrous diethyl ether (Et₂O)

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve tris(pentafluorophenyl)borane in anhydrous diethyl ether.

-

In a separate flask, prepare or obtain a solution of pentafluorophenyllithium in diethyl ether.

-

Slowly add the pentafluorophenyllithium solution to the stirred solution of tris(pentafluorophenyl)borane at room temperature.

-

Upon mixing, a white precipitate of the lithium tetrakis(pentafluorophenyl)borate diethyl etherate will form.

-

The precipitate can be collected by filtration under inert atmosphere, washed with a small amount of cold, anhydrous diethyl ether, and dried under vacuum.

Visualizing Key Processes

The Balz-Schiemann Reaction

The following diagram illustrates the workflow of the Balz-Schiemann reaction, a cornerstone in the application of the tetrafluoroborate anion for the synthesis of aryl fluorides.

Caption: Workflow of the Balz-Schiemann Reaction.

Synthesis of Complex Fluorinated Borate Anions

This diagram outlines a general synthetic pathway for creating complex, weakly coordinating fluorinated borate anions like tetrakis(pentafluorophenyl)borate.

Caption: General pathway for complex fluorinated borate synthesis.

Evolution of Applications

The applications of fluorinated borate anions have evolved significantly since their initial discovery.

Caption: Evolution of applications for fluorinated borate anions.

Conclusion

The discovery and development of fluorinated borate anions have had a profound impact on the landscape of modern chemistry. From the foundational discovery of the tetrafluoroborate anion and its role in the Balz-Schiemann reaction to the synthesis of highly sophisticated, weakly coordinating anions, this class of compounds has continuously enabled new scientific breakthroughs. Their ongoing development, particularly in the realm of energy storage and materials science, ensures that fluorinated borate anions will remain a critical area of research for the foreseeable future.

References

- 1. jk-sci.com [jk-sci.com]

- 2. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 3. Balz–Schiemann reaction - Wikiwand [wikiwand.com]

- 4. Balz Schiemann Reaction: Mechanism, Steps & Applications [vedantu.com]

- 5. Tetrafluoroborate - Wikipedia [en.wikipedia.org]

- 6. Lithium tetrakis(pentafluorophenyl)borate - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Tetrafluoroborate | BF4- | CID 26255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Fluorinated Boron-Based Anions for Higher Voltage Li Metal Battery Electrolytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fluorinated-boron-based-anions-for-higher-voltage-li-metal-battery-electrolytes - Ask this paper | Bohrium [bohrium.com]

- 12. Sodium tetrafluoroborate - Wikipedia [en.wikipedia.org]

- 13. Thieme E-Books & E-Journals [thieme-connect.de]

- 14. Sodium tetrafluoroborate synthesis - chemicalbook [chemicalbook.com]

"Lewis acidity of Sodium tetrakis(pentafluorophenyl)borate"

An in-depth analysis of the Lewis acidity of sodium tetrakis(pentafluorophenyl)borate, Na[B(C₆F₅)₄], reveals a nuanced interplay between the cationic sodium center and the iconic, weakly coordinating borate anion. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the principles governing its Lewis acidity, methods for its quantification, and its application in catalysis.

Theoretical Framework

The Lewis acidity of Na[B(C₆F₅)₄] is not centered on the borate anion but rather on the sodium cation, Na⁺. The tetrakis(pentafluorophenyl)borate anion, [B(C₆F₅)₄]⁻, is one of the most well-known examples of a weakly coordinating anion (WCA). Its large size and the strong electron-withdrawing nature of the numerous fluorine atoms effectively delocalize the negative charge, making it a very poor Lewis base.[1] This property is crucial as it allows the associated cation to exhibit its intrinsic Lewis acidity without significant interference from the counterion.

The sodium cation, like other alkali metal ions, is a Lewis acid, capable of accepting electron pairs.[2] However, in the presence of more strongly coordinating anions, this Lewis acidity can be masked by the formation of tight ion pairs. The utility of Na[B(C₆F₅)₄] stems from the "naked" nature of the sodium cation, which is more available to interact with other Lewis bases. In many applications, Na[B(C₆F₅)₄] serves as a precursor, where the sodium ion is exchanged for a more catalytically active cationic species.

Quantitative Assessment of Lewis Acidity

The Lewis acidity of a compound can be quantified using various experimental and computational methods.

The Gutmann-Beckett Method

A widely used experimental technique is the Gutmann-Beckett method, which employs triethylphosphine oxide (Et₃PO) as a probe molecule.[3][4][5] The Lewis acid-base interaction between the sample and the oxygen atom of Et₃PO causes a downfield shift in the ³¹P NMR signal of the phosphine oxide. The magnitude of this shift (Δδ) is a measure of the Lewis acidity and can be used to calculate an Acceptor Number (AN).[3]

Fluoride Ion Affinity (FIA)

Computationally, the Fluoride Ion Affinity (FIA) is a common metric for quantifying Lewis acidity. It is defined as the negative of the enthalpy change for the gas-phase reaction of a Lewis acid with a fluoride ion. A higher FIA value indicates stronger Lewis acidity.

Comparative Lewis Acidity Data

| Compound | Method | Lewis Acidity Metric | Value |

| B(C₆F₅)₃ | Gutmann-Beckett | Acceptor Number (AN) | 82 |

| BF₃ | Gutmann-Beckett | Acceptor Number (AN) | 89 |

| BCl₃ | Gutmann-Beckett | Acceptor Number (AN) | 106 |

| AlCl₃ | Gutmann-Beckett | Acceptor Number (AN) | 87 |

| B(C₆F₅)₃ | Computational | FIA (kJ/mol) | ~452 |

| SbF₅ | Computational | FIA (kJ/mol) | ~501 |

Note: The Lewis acidity of the Na⁺ ion in Na[B(C₆F₅)₄] is expected to be significantly lower than that of strong Lewis acids like B(C₆F₅)₃. Its effectiveness in catalysis is primarily due to the non-coordinating nature of the [B(C₆F₅)₄]⁻ anion, which allows the Na⁺ (or a cation that replaces it) to interact with substrates.

Experimental Protocols

Synthesis of this compound

Several synthetic routes to Na[B(C₆F₅)₄] have been reported. One common method involves the reaction of tris(pentafluorophenyl)borane with a sodium salt. A more direct synthesis starts from pentafluorobenzene.

Protocol: Synthesis from Pentafluorobenzene

-

Preparation of Pentafluorophenylsodium: In a nitrogen-purged reactor, cool a solution of pentafluorobenzene in diethyl ether to -40 °C.

-

Slowly add a 15 wt.% solution of butylsodium in hexane while maintaining the temperature between -30 and -40 °C.

-

Stir the mixture for 1 hour at this temperature.

-

Reaction with Boron Trifluoride: Add boron trifluoride-diethyl ether complex at -40 °C.

-

Allow the reaction mixture to warm to room temperature over a period of 2 hours.

-

Work-up: Remove the diethyl ether by distillation.

-

Wash the resulting organic layer three times with water.

-

The aqueous layer now contains the this compound.

Determination of Lewis Acidity by the Gutmann-Beckett Method

This protocol provides a general procedure for determining the Lewis acidity of a substance like Na[B(C₆F₅)₄].

-

Preparation of the Reference Sample: Prepare a solution of triethylphosphine oxide (Et₃PO) in a weakly Lewis acidic deuterated solvent (e.g., CD₂Cl₂ or C₆D₆).

-

Record the ³¹P NMR spectrum of this solution. The chemical shift of the uncomplexed Et₃PO serves as the reference value (δ_free).

-

Preparation of the Sample Solution: In a separate NMR tube, dissolve a known concentration of the Lewis acid (e.g., Na[B(C₆F₅)₄]) in the same deuterated solvent.

-

Add a stoichiometric equivalent of Et₃PO to this solution.

-

NMR Measurement: Record the ³¹P NMR spectrum of the sample solution. The chemical shift of the complexed Et₃PO is denoted as δ_complex.

-

Calculation of Δδ: Calculate the change in chemical shift: Δδ = δ_complex - δ_free.

-

Calculation of Acceptor Number (AN): The AN can be calculated using the formula: AN = 2.21 × (Δδ).

Applications in Catalysis and Reaction Mechanisms

Na[B(C₆F₅)₄] is widely employed as a cocatalyst in various organic transformations, most notably in cationic polymerization and Friedel-Crafts reactions.[6] Its primary function is to generate a highly reactive, cationic active species from a precatalyst by abstracting an anionic ligand. The resulting [B(C₆F₅)₄]⁻ anion is a stable, non-coordinating counterion for the catalytically active cation.

General Catalytic Activation Pathway

The following diagram illustrates the general mechanism by which a sodium salt of a weakly coordinating anion can be used to activate a precatalyst.

Caption: General pathway for catalyst activation using Na[B(C₆F₅)₄].

Experimental Workflow for a Catalytic Reaction

The following diagram outlines a typical experimental workflow for a catalytic reaction, such as a Friedel-Crafts alkylation, using Na[B(C₆F₅)₄] as a cocatalyst.

Caption: Experimental workflow for a typical catalytic reaction.

Conclusion

The Lewis acidity associated with this compound is a prime example of how the properties of a weakly coordinating anion can enable the reactivity of a cation. While the Na⁺ ion is itself a Lewis acid, the true utility of Na[B(C₆F₅)₄] in research and development lies in its ability to serve as a source of the [B(C₆F₅)₄]⁻ anion. This anion facilitates the generation of highly reactive, "naked" cationic species that are potent Lewis acid catalysts. Understanding this interplay is key to effectively utilizing this versatile reagent in the design of new catalytic systems and the development of novel synthetic methodologies.

References

- 1. Preparation of High-Purity Ammonium Tetrakis(pentafluorophenyl)borate for the Activation of Olefin Polymerization Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]

- 4. graphsearch.epfl.ch [graphsearch.epfl.ch]

- 5. Gutmann–Beckett method - Wikiwand [wikiwand.com]

- 6. Buy this compound | 149213-65-0 [smolecule.com]

Methodological & Application

Sodium Tetrakis(pentafluorophenyl)borate: A High-Performance Cocatalyst for Olefin Polymerization

Application Note & Protocol

Introduction

Sodium tetrakis(pentafluorophenyl)borate, Na[B(C₆F₅)₄], has emerged as a highly effective cocatalyst in the field of olefin polymerization, particularly in systems employing metallocene and other single-site catalysts. Its primary function is to activate the precatalyst to a catalytically active cationic species. The bulky, weakly coordinating nature of the tetrakis(pentafluorophenyl)borate anion, [B(C₆F₅)₄]⁻, plays a crucial role in stabilizing the active cationic metal center while allowing for the coordination and insertion of olefin monomers. This results in the production of polyolefins with well-defined microstructures, narrow molecular weight distributions, and high catalytic activities.

This document provides detailed application notes and experimental protocols for the use of this compound as a cocatalyst in olefin polymerization, intended for researchers, scientists, and professionals in drug development and materials science.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| CAS Number | 149213-65-0 |

| Molecular Formula | C₂₄BF₂₀Na |

| Molecular Weight | 702.03 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in polar organic solvents such as ethers and chlorinated hydrocarbons. Insoluble in aliphatic hydrocarbons. |

| Decomposition Temperature | > 280 °C |

Data Presentation: Performance in Olefin Polymerization

The following tables summarize the performance of catalyst systems activated with borate cocatalysts in ethylene and propylene polymerization, showcasing the impact of different catalysts and reaction conditions.

Ethylene Polymerization

Table 1: Ethylene Polymerization with Zirconocene Catalysts Activated by Borate Cocatalysts.

| Catalyst | Cocatalyst | Temperature (°C) | Pressure (atm) | Activity (kg PE/mol Zr·h) | Mₙ ( kg/mol ) | PDI (Mₙ/Mₙ) |

| Cp₂ZrCl₂ | [Ph₃C][B(C₆F₅)₄]/TIBA | 50 | 1 | 3,500 | 120 | 2.1 |

| Cp₂ZrMe₂ | [Ph₃C][B(C₆F₅)₄] | 50 | 1 | 5,200 | 150 | 2.3 |

| rac-Me₂Si(2-Me-4-Ph-Ind)₂ZrCl₂ | [Ph₃C][B(C₆F₅)₄]/TIBA | 50 | 1 | 5.06 x 10⁶ g/mol Mt·h | 250 | 2.0 |

| rac-Et(Ind)₂ZrCl₂ | [Me₂NPhH][B(C₆F₅)₄]/TIBA | 50 | 1 | 3.17 x 10⁶ g/mol Mt·h | 210 | 2.2 |

Data compiled from multiple sources for comparative purposes.[1][2]

Propylene Polymerization

Table 2: Propylene Polymerization with Metallocene Catalysts Activated by Borate Cocatalysts.

| Catalyst | Cocatalyst | Temperature (°C) | Pressure (atm) | Activity (kg PP/mol Zr·h) | Mₙ ( kg/mol ) | PDI (Mₙ/Mₙ) |

| rac-Me₂Si(2-Me-4-Ph-Ind)₂ZrCl₂ | [Ph₃C][B(C₆F₅)₄]/TIBA | 50 | 1 | 11.07 x 10⁶ g/mol Mt·h | 350 | 2.1 |

| Me₂Si(Ind)₂ZrCl₂ | Borate/TIBA | 60 | 4 | 6.76 x 10⁶ g/mol Mt·h | Not Reported | Not Reported |

Data compiled from multiple sources for comparative purposes.[2][3]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a common method for the synthesis of this compound.

Materials:

-

Pentafluorobromobenzene

-

Magnesium turnings

-

Tris(pentafluorophenyl)borane

-

Sodium chloride

-

Anhydrous diethyl ether

-

Anhydrous toluene

-

Distilled water

Procedure:

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add magnesium turnings. Add a small crystal of iodine to activate the magnesium.

-

Slowly add a solution of pentafluorobromobenzene in anhydrous diethyl ether to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition.

-

After the addition is complete, reflux the mixture for 1 hour to ensure complete formation of the Grignard reagent, pentafluorophenylmagnesium bromide.

-

Borate Formation: In a separate flame-dried flask, dissolve tris(pentafluorophenyl)borane in anhydrous toluene.

-

Cool the tris(pentafluorophenyl)borane solution in an ice bath and slowly add the prepared Grignard reagent via a cannula.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Cation Exchange: Add a saturated aqueous solution of sodium chloride to the reaction mixture and stir vigorously for 1 hour.

-

Separate the organic layer and wash it with distilled water (3 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield this compound as a white solid.

Protocol 2: Ethylene Polymerization using a Zirconocene Catalyst and this compound Cocatalyst

This protocol provides a general procedure for the polymerization of ethylene.

Materials:

-

Zirconocene dichloride catalyst (e.g., Cp₂ZrCl₂)

-

This compound

-

Triisobutylaluminum (TIBA)

-

Anhydrous toluene

-

High-purity ethylene gas

-

Methanol (acidified with HCl)

Procedure:

-

Reactor Setup: Assemble a high-pressure stainless-steel reactor equipped with a mechanical stirrer, temperature and pressure gauges, and gas inlet/outlet valves.

-

Reactor Preparation: Thoroughly dry the reactor under vacuum at an elevated temperature (e.g., 80 °C) for at least 2 hours to remove any moisture.

-

Solvent and Scavenger Addition: Cool the reactor to the desired polymerization temperature (e.g., 50 °C) and introduce anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon).

-

Add a solution of triisobutylaluminum (TIBA) in toluene to the reactor to act as a scavenger for impurities. Stir for 10-15 minutes.

-

Catalyst and Cocatalyst Injection: In a separate glovebox, prepare a solution of the zirconocene catalyst and a solution of this compound in anhydrous toluene.

-

Inject the catalyst solution into the reactor, followed by the cocatalyst solution.

-

Polymerization: Pressurize the reactor with ethylene gas to the desired pressure (e.g., 10 atm). Maintain a constant pressure throughout the polymerization by continuously feeding ethylene.

-

Monitor the reaction temperature and ethylene uptake.

-

Termination and Polymer Isolation: After the desired reaction time, vent the reactor and terminate the polymerization by injecting acidified methanol.

-

Collect the precipitated polyethylene by filtration, wash thoroughly with methanol, and dry in a vacuum oven at 60 °C to a constant weight.

Visualizations

Catalyst Activation and Polymerization Mechanism

The following diagram illustrates the activation of a metallocene precatalyst by this compound and the subsequent steps of olefin polymerization.

Caption: Catalyst activation and polymerization pathway.

Experimental Workflow for Olefin Polymerization

This diagram outlines the typical experimental workflow for conducting an olefin polymerization experiment using a borate cocatalyst.

Caption: Experimental workflow for olefin polymerization.

References

- 1. Ethylene Polymerization via Zirconocene Catalysts and Organoboron Activators: An Experimental and Kinetic Modeling Study [mdpi.com]

- 2. Kinetic and Thermal Study of Ethylene and Propylene Homo Polymerization Catalyzed by ansa-Zirconocene Activated with Alkylaluminum/Borate: Effects of Alkylaluminum on Polymerization Kinetics and Polymer Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Application Notes and Protocols for Sodium Tetrakis(pentafluorophenyl)borate as a Supporting Electrolyte

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Sodium Tetrakis(pentafluorophenyl)borate (Na[B(C₆F₅)₄]) as a high-performance supporting electrolyte in non-aqueous electrochemical studies. Its unique properties, including its weakly coordinating anion and excellent solubility in a range of organic solvents, make it a superior alternative to traditional electrolytes in many applications.

Introduction

This compound is a salt consisting of a sodium cation (Na⁺) and a large, weakly coordinating anion, tetrakis(pentafluorophenyl)borate ([B(C₆F₅)₄]⁻)[1]. The key to its utility in electrochemistry lies in the anion's structure: a central boron atom is surrounded by four bulky pentafluorophenyl groups. This sterically hindered and highly fluorinated structure delocalizes the negative charge, minimizing ion pairing with the cation in solution. This leads to several advantages over conventional supporting electrolytes like tetra-alkylammonium salts of hexafluorophosphate ([PF₆]⁻) or tetrafluoroborate ([BF₄]⁻), particularly in solvents of low to moderate polarity.

The primary benefits of using Na[B(C₆F₅)₄] include a wider electrochemical window, reduced iR drop due to higher conductivity, and enhanced stability of reactive intermediates in electrochemical reactions. These features are particularly advantageous in the study of redox-active organic molecules, organometallic complexes, and in the development of novel battery and sensor technologies.

Physical and Chemical Properties

This compound is a white to off-white crystalline solid. It is crucial to handle this compound under an inert and dry atmosphere as it is moisture-sensitive.

| Property | Value |

| Molecular Formula | C₂₄BF₂₀Na |

| Molecular Weight | 702.03 g/mol [1] |

| Appearance | White to off-white crystalline solid[1] |

| Solubility | Soluble in water and polar organic solvents such as acetonitrile, dichloromethane, and tetrahydrofuran. |

| Storage Conditions | Store under an inert atmosphere (e.g., argon or nitrogen), away from moisture. |

Electrochemical Properties